molecular formula C26H23N5O2S B15007645 1,1'-[1-(3-Methylphenyl)-8,9-diphenyl-4-thia-1,2,6,7,9-pentaazaspiro[4.4]nona-2,7-diene-3,6-diyl]diethanone

1,1'-[1-(3-Methylphenyl)-8,9-diphenyl-4-thia-1,2,6,7,9-pentaazaspiro[4.4]nona-2,7-diene-3,6-diyl]diethanone

Cat. No.: B15007645
M. Wt: 469.6 g/mol
InChI Key: PHVIIJOLDIOCMB-UHFFFAOYSA-N
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Description

1,1’-[1-(3-Methylphenyl)-8,9-diphenyl-4-thia-1,2,6,7,9-pentaazaspiro[44]nona-2,7-diene-3,6-diyl]diethanone is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[1-(3-Methylphenyl)-8,9-diphenyl-4-thia-1,2,6,7,9-pentaazaspiro[4.4]nona-2,7-diene-3,6-diyl]diethanone typically involves multi-step organic reactions. One common method includes the alkylation of tricyanopropene using phenacyl bromides in a dimethylformamide (DMF) solution under alkaline conditions. The reaction is carried out by adding aqueous potassium hydroxide and phenacyl bromide to a solution of malononitrile dimer in DMF, followed by stirring and dilution with water to precipitate the product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

1,1’-[1-(3-Methylphenyl)-8,9-diphenyl-4-thia-1,2,6,7,9-pentaazaspiro[4.4]nona-2,7-diene-3,6-diyl]diethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The aromatic rings and heteroatoms in the compound can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

1,1’-[1-(3-Methylphenyl)-8,9-diphenyl-4-thia-1,2,6,7,9-pentaazaspiro[4

    Chemistry: The compound’s unique structure makes it a valuable subject for studying spiro compounds and their reactivity.

    Biology: Its potential biological activity could be explored for developing new pharmaceuticals or bioactive molecules.

    Medicine: The compound may serve as a lead compound for drug discovery and development.

    Industry: Its chemical properties could be utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 1,1’-[1-(3-Methylphenyl)-8,9-diphenyl-4-thia-1,2,6,7,9-pentaazaspiro[4.4]nona-2,7-diene-3,6-diyl]diethanone exerts its effects is not well-documented. its molecular structure suggests that it may interact with specific molecular targets and pathways, potentially involving aromatic interactions, hydrogen bonding, and coordination with metal ions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-[1-(3-Methylphenyl)-8,9-diphenyl-4-thia-1,2,6,7,9-pentaazaspiro[4.4]nona-2,7-diene-3,6-diyl]diethanone is unique due to its specific arrangement of aromatic rings and heteroatoms, which contribute to its distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable subject for further research.

Properties

Molecular Formula

C26H23N5O2S

Molecular Weight

469.6 g/mol

IUPAC Name

1-[6-acetyl-4-(3-methylphenyl)-8,9-diphenyl-1-thia-3,4,6,7,9-pentazaspiro[4.4]nona-2,7-dien-2-yl]ethanone

InChI

InChI=1S/C26H23N5O2S/c1-18-11-10-16-23(17-18)31-26(34-25(28-31)19(2)32)29(22-14-8-5-9-15-22)24(27-30(26)20(3)33)21-12-6-4-7-13-21/h4-17H,1-3H3

InChI Key

PHVIIJOLDIOCMB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C3(N(C(=NN3C(=O)C)C4=CC=CC=C4)C5=CC=CC=C5)SC(=N2)C(=O)C

Origin of Product

United States

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